molecular formula C23H25N7O2 B2836791 (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797224-11-3

(4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2836791
CAS No.: 1797224-11-3
M. Wt: 431.5
InChI Key: FTNHNYNLAWYMHQ-UHFFFAOYSA-N
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Description

The compound (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of pyrimidine, pyridazine, and piperazine rings suggests that it may interact with various biological targets, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:

  • Formation of the Pyrimidin-2-yloxyphenyl Intermediate

      Reagents: Pyrimidine-2-ol, 4-bromophenol

      Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C)

      Reaction: Nucleophilic substitution to form the pyrimidin-2-yloxyphenyl intermediate.

  • Formation of the Pyridazin-4-ylpiperazine Intermediate

      Reagents: 4-chloropyridazine, piperazine

      Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux)

      Reaction: Nucleophilic substitution to form the pyridazin-4-ylpiperazine intermediate.

  • Coupling of Intermediates

      Reagents: Pyrimidin-2-yloxyphenyl intermediate, pyridazin-4-ylpiperazine intermediate

      Conditions: Coupling agent (e.g., EDC), solvent (e.g., dichloromethane), temperature (e.g., room temperature)

      Reaction: Formation of the final compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents (e.g., KMnO4, H2O2)

      Conditions: Varies depending on the desired oxidation state

      Products: Oxidized derivatives of the compound

  • Reduction

      Reagents: Reducing agents (e.g., NaBH4, LiAlH4)

      Conditions: Solvent (e.g., ethanol), temperature (e.g., room temperature)

      Products: Reduced derivatives of the compound

  • Substitution

      Reagents: Nucleophiles or electrophiles (e.g., halides, amines)

      Conditions: Solvent (e.g., DMF), temperature (e.g., 80°C)

      Products: Substituted derivatives of the compound

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Solvents: DMF, ethanol, dichloromethane

    Temperatures: Room temperature to reflux conditions

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various enzymes and receptors. It could be used in studies to understand these interactions and to develop new biochemical assays.

Medicine

In medicine, the compound may serve as a lead compound for drug development. Its heterocyclic rings are common motifs in many pharmaceuticals, indicating potential therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyrimidin-2-yloxy)phenyl)(4-(pyridazin-4-yl)piperazin-1-yl)methanone
  • (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(morpholin-4-yl)pyridazin-4-yl)piperazin-1-yl)methanone
  • (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(piperidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone lies in its combination of heterocyclic rings, which may confer specific binding properties and biological activities not seen in similar compounds. The presence of the pyrrolidine ring, in particular, may enhance its interaction with certain biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c31-22(18-4-6-20(7-5-18)32-23-24-8-3-9-25-23)30-14-12-28(13-15-30)19-16-21(27-26-17-19)29-10-1-2-11-29/h3-9,16-17H,1-2,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNHNYNLAWYMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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